1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Mechanism of Action
Target of Action
The primary targets of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are still under investigation.
Mode of Action
It is known that trifluoromethylbenzenes can interact with various biological targets through non-covalent interactions . The trifluoromethyl group is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability of the compound . The methoxy group may also influence the compound’s bioavailability, as it can affect the polarity and solubility of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone typically involves the use of starting materials such as 3-methoxybenzaldehyde and trifluoromethyl ketone. One common method involves the Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but has an aldehyde functional group instead of an ethanone.
Uniqueness: 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDAGHPXJCDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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